Fmoc-(2r,3s)-2,3-methanoleucine
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Overview
Description
Fmoc-(2r,3s)-2,3-methanoleucine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The unique stereochemistry of the compound, with the (2r,3s) configuration, makes it a valuable tool in the synthesis of peptides with specific structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2r,3s)-2,3-methanoleucine typically involves several steps, starting from commercially available starting materials. . The overall yield of this process can vary, but it is generally efficient and produces the desired compound in good yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2r,3s)-2,3-methanoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles, including RLi, RMgX, RCuLi, and RCOCl.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
Fmoc-(2r,3s)-2,3-methanoleucine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins, particularly those with specific stereochemical requirements.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Industry: Applied in the production of high-purity peptides for pharmaceutical and biotechnological applications
Mechanism of Action
The mechanism of action of Fmoc-(2r,3s)-2,3-methanoleucine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The specific stereochemistry of the compound allows for the precise control of the peptide’s structure and function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid with similar applications in peptide synthesis.
Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: Used as a phosphothreonine mimetic in peptide synthesis.
Uniqueness
Fmoc-(2r,3s)-2,3-methanoleucine is unique due to its specific stereochemistry, which allows for the synthesis of peptides with distinct structural and functional properties. This makes it a valuable tool in the development of novel peptides and proteins with potential therapeutic applications.
Properties
IUPAC Name |
(1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKDGWDQYVOAHV-SIKLNZKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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